molecular formula C9H11NO2S B13237484 Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate

Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate

Cat. No.: B13237484
M. Wt: 197.26 g/mol
InChI Key: QANRPEWEKSNBGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thiophene-2-carboxylic acid derivatives in the presence of a methylating agent . The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization and methylation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate is unique due to the presence of both the cyclopropyl and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Biological Activity

Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential bioactive properties. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by a comprehensive review of existing literature.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group and a cyclopropyl moiety, contributing to its unique reactivity and biological interactions. The molecular formula is C9H11N1O2S1C_9H_{11}N_1O_2S_1 with a molecular weight of approximately 183.25 g/mol.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, making it a potential candidate for antibiotic development.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro studies reveal its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect may be attributed to its interaction with specific signaling pathways involved in inflammation, particularly the NF-kB pathway.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines, including breast cancer (MCF7) and leukemia (HL-60) cells. The compound appears to activate caspase pathways, leading to programmed cell death, which is crucial for cancer treatment strategies .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within cells. This binding modulates their activity, influencing various cellular processes such as inflammation and cell proliferation. The exact molecular targets are still under investigation, but initial findings suggest interactions with enzymes involved in metabolic pathways related to inflammation and microbial inhibition .

Study 1: Antimicrobial Activity

In a study published in the Journal of Antibiotics, this compound was tested against several pathogenic bacteria. The results showed an inhibition zone diameter ranging from 15 mm to 25 mm at varying concentrations, indicating potent antimicrobial efficacy compared to control antibiotics.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli20100
S. aureus25200
Pseudomonas aeruginosa1550

Study 2: Anti-inflammatory Activity

A recent publication highlighted the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound significantly reduced edema in paw swelling assays when administered at doses of 10 mg/kg.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

methyl 3-amino-5-cyclopropylthiophene-2-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)8-6(10)4-7(13-8)5-2-3-5/h4-5H,2-3,10H2,1H3

InChI Key

QANRPEWEKSNBGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2CC2)N

Origin of Product

United States

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